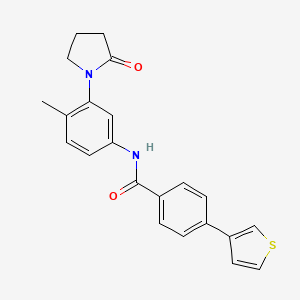

![molecular formula C17H17N3OS B2419776 N-(4-(咪唑并[2,1-b]噻唑-6-基)苯基)环戊烷甲酰胺 CAS No. 771502-94-4](/img/structure/B2419776.png)

N-(4-(咪唑并[2,1-b]噻唑-6-基)苯基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

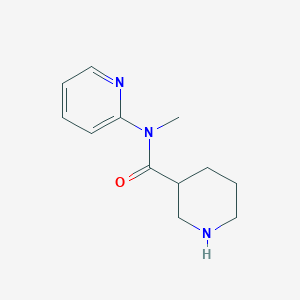

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in the literature. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives have been studied extensively. For instance, the transformation of 2-aminobenzothiazoles with α-bromoketones in organic solvents has been reported .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Anticancer Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide: and related imidazo[2,1-b]thiazole derivatives have shown promising anticancer properties. For instance:

- A series of arylidenehydrazide compounds synthesized from this scaffold were evaluated for antitumor activity. Compound 3b exhibited broad-spectrum antiproliferative activity against various cancer cell lines, including ovarian, colon, renal, and leukemia cells .

EGFR Inhibition

The scaffold of imidazo[2,1-b]thiazole derivatives has been explored for its potential as an epidermal growth factor receptor (EGFR) inhibitor. Researchers have used molecular docking and scaffold-hopping strategies to design novel EGFR inhibitors based on this scaffold .

Neuroprotective Applications

The imidazo[2,1-b]thiazole scaffold has been explored for neuroprotective properties. Although research on N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is limited, its unique structure may contribute to neuroprotective effects.

未来方向

The future directions for “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, there is potential for the development of new drugs with lesser side effects .

作用机制

Target of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra , suggesting that this compound may also target proteins or enzymes in this bacterium.

Mode of Action

Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding pattern and the stability of the protein-ligand complex . These studies can provide insights into how this compound might interact with its targets.

Biochemical Pathways

Similar compounds have been found to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that this compound may affect pathways specific to Mtb.

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds , which can provide insights into the potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have shown significant in vitro antitubercular activity , suggesting that this compound may also have antitubercular effects.

Action Environment

The synthesis of similar compounds has been carried out under relatively mild conditions , suggesting that this compound may also be stable under a range of environmental conditions.

属性

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-11,13H,1-4H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMENTHWNORLECO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)

![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)

![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2419716.png)